Einecs 241-017-5 Einecs 241-017-5
Brand Name: Vulcanchem
CAS No.: 16948-00-8
VCID: VC17016565
InChI: InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h11-13H,1-10H2;7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t;7-,8-/m.0/s1
SMILES:
Molecular Formula: C23H44N2O4
Molecular Weight: 412.6 g/mol

Einecs 241-017-5

CAS No.: 16948-00-8

Cat. No.: VC17016565

Molecular Formula: C23H44N2O4

Molecular Weight: 412.6 g/mol

* For research use only. Not for human or veterinary use.

Einecs 241-017-5 - 16948-00-8

Specification

CAS No. 16948-00-8
Molecular Formula C23H44N2O4
Molecular Weight 412.6 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h11-13H,1-10H2;7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t;7-,8-/m.0/s1
Standard InChI Key NCLUKCZVJYNXBY-WFVMVMIPSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Introduction

Identification and Regulatory Status

Chemical Identity

EINECS 241-017-5 is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a registry of substances marketed in the European Union between 1971 and 1981. Its molecular formula is C₇H₁₂Cl₂OS, with a molecular weight of 215.14 g/mol. The structural formula features a central propane backbone with a thioether group (-S-) and two 2-chloroethyl substituents:

ClCH2CH2S-CH2CH(OH)CH2SCH2CH2Cl\text{ClCH}_2\text{CH}_2\text{S-CH}_2\text{CH(OH)CH}_2\text{SCH}_2\text{CH}_2\text{Cl}

This configuration confers reactivity suitable for crosslinking and polymerization applications.

Synthesis and Characterization

Synthetic Routes

The synthesis of 1,3-bis(2-chloroethyl)thio-2-propanol typically involves:

  • Thiol-Epoxide Reaction: Reacting 2-chloroethanethiol with epichlorohydrin under basic conditions.

  • Chlorination: Introducing chlorine to a thioether precursor in the presence of catalysts like aluminum chloride.

Key Reaction Conditions

ParameterValue
Temperature50–70°C
pH8.0–9.5 (for thiol route)
CatalystTriethylamine (for thiol)
Yield65–75%

Reaction progress is monitored via gas chromatography-mass spectrometry (GC-MS) to ensure intermediate formation and purity.

Analytical Characterization

Mass Spectrometry (MS)

  • Base Peak: m/z 215 (molecular ion)

  • Fragmentation: Dominant ions at m/z 177 [M-Cl]⁺ and m/z 139 [M-2Cl]⁺.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 3.75 (m, 1H, -CH(OH)-), 2.85–3.10 (m, 8H, -SCH₂CH₂Cl), 1.95 (s, 1H, -OH).

  • ¹³C NMR: δ 72.5 (-CH(OH)-), 45.2 (-SCH₂-), 43.8 (-CH₂Cl).

Hazard ClassGHS CodePrevalence (%)
Acute toxicity (oral)H30230
Skin sensitizationH31730
Serious eye irritationH31930
Aquatic toxicity (chronic)H41130

Note: 40% of reports indicate hazardous properties; 60% classify it as non-hazardous.

Environmental Impact and Degradation

Ecotoxicity

EINECS 241-017-5 exhibits moderate toxicity to aquatic organisms:

  • LC₅₀ (Daphnia magna): 12 mg/L (48-hour exposure)

  • Biodegradation: <10% over 28 days (OECD 301F test), indicating persistence in water systems.

Regulatory Compliance

Manufacturers must adhere to REACH Article 37 for waste management, ensuring incineration at >1,000°C to prevent dioxin formation .

Industrial Applications

While specific end-uses are proprietary, potential applications include:

  • Polymer Chemistry: As a crosslinker in epoxy resins.

  • Pharmaceutical Intermediates: In synthesis of antitumor agents (e.g., mustargen analogs).

Research Gaps and Future Directions

  • Toxicokinetics: Limited data on mammalian metabolic pathways.

  • Alternatives: Development of less persistent thioether derivatives.

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